

Cyclohexanecarboxylic anhydride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclohexanecarboxylic anhydride*

Cat. No.: *B1346952*

[Get Quote](#)

An In-Depth Technical Guide to **Cyclohexanecarboxylic Anhydride**: Structure, Properties, and Applications

Introduction

Cyclohexanecarboxylic anhydride, with the CAS number 22651-87-2, is a dicarboxylic acid anhydride featuring two cyclohexyl rings linked by an anhydride functional group.^[1] This compound serves as a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an effective acylating agent for a variety of nucleophiles. It is derived from cyclohexanecarboxylic acid, where two acid molecules condense with the loss of a water molecule.^[1] In the fields of pharmaceutical development and materials science, **cyclohexanecarboxylic anhydride** and its derivatives are employed as key building blocks for constructing complex molecular architectures, including polymers and active pharmaceutical ingredients (APIs).^{[2][3][4]} This guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, synthesis, and applications, with a focus on its practical use in research and development.

Molecular Structure and Physicochemical Properties

The structure of **cyclohexanecarboxylic anhydride** consists of two cyclohexanecarbonyl moieties joined by an oxygen atom. The molecule's formal IUPAC name is cyclohexanecarbonyl cyclohexanecarboxylate.^[5] The presence of the anhydride linkage

confers significant reactivity, while the non-polar cyclohexyl groups influence its solubility and physical state.

Figure 1: 2D Structure of **Cyclohexanecarboxylic Anhydride**.

Key Physicochemical Data

The properties of **cyclohexanecarboxylic anhydride** make it suitable for various synthetic applications, often appearing as a colorless to pale yellow liquid with a characteristic odor.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₂ O ₃	[1] [5] [6]
Molecular Weight	238.32 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	356.9°C at 760 mmHg; 156°C at 0.7 mmHg	[6] [7]
Density	1.082 g/cm ³	[6]
Flash Point	161.2°C	[6]
Refractive Index	1.4740 - 1.4780	[6]
XLogP3-AA	4.1	[5] [6]
Hydrogen Bond Donors	0	[5] [6]
Hydrogen Bond Acceptors	3	[5] [6]
Rotatable Bond Count	4	[5] [6]
Solubility	Moderately soluble in organic solvents	[1]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and quality control of **cyclohexanecarboxylic anhydride**.

- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. For **cyclohexanecarboxylic anhydride**, these appear at approximately 1820 cm^{-1} (symmetric stretch) and 1750 cm^{-1} (asymmetric stretch). The presence of two distinct peaks is a hallmark of the anhydride functional group, resulting from the coupling of the two carbonyl vibrations. A C-O stretching band is also observed in the $1300\text{-}900\text{ cm}^{-1}$ region.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is dominated by broad multiplets in the aliphatic region (typically $\sim 1.2\text{-}2.5\text{ ppm}$) corresponding to the numerous non-equivalent protons on the two cyclohexyl rings. Protons on the carbon alpha to the carbonyl group are the most deshielded and appear further downfield.[8]
 - ^{13}C NMR: The carbonyl carbons are highly deshielded and resonate around 171 ppm .[8] The aliphatic carbons of the cyclohexyl rings appear in the range of approximately $25\text{-}45\text{ ppm}$.[5][8]
- Mass Spectrometry (MS): In mass spectrometry, a common fragmentation pattern for anhydrides involves the formation of acylium ions. The exact mass of **cyclohexanecarboxylic anhydride** is 238.15689456 Da .[5][6]

Synthesis and Manufacturing

Cyclohexanecarboxylic anhydride is typically prepared through methods common for anhydride synthesis. The most direct route involves the dehydration of cyclohexanecarboxylic acid.

Common Synthesis Route: Dehydration of Cyclohexanecarboxylic Acid

This method involves heating two equivalents of cyclohexanecarboxylic acid with a dehydrating agent, such as acetic anhydride or a chloroformate, often in the presence of a base like triethylamine or pyridine to facilitate the reaction.[9][10]

Figure 2: General workflow for the synthesis of **cyclohexanecarboxylic anhydride**.

Another established method is the reaction of cyclohexanecarbonyl chloride (the acid chloride of cyclohexanecarboxylic acid) with one equivalent of cyclohexanecarboxylic acid or its carboxylate salt.^{[10][11]} This reaction proceeds via a nucleophilic acyl substitution mechanism.

Chemical Reactivity and Key Reactions

The reactivity of **cyclohexanecarboxylic anhydride** is governed by the anhydride functional group. The carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the cyclohexanecarbonyl group into other molecules.^[12]

Hydrolysis

Like most anhydrides, **cyclohexanecarboxylic anhydride** readily reacts with water in a hydrolysis reaction to yield two molecules of the parent carboxylic acid.^{[1][10][13]} This reaction is often undesirable during storage, necessitating that the compound be protected from moisture.^[14]

Causality: The reaction is driven by the high electrophilicity of the carbonyl carbons and the nucleophilicity of water. The carboxylate ion formed in the mechanism is a good leaving group because its negative charge is stabilized by resonance.

Figure 3: Reaction mechanism for the hydrolysis of an anhydride.

Experimental Protocol: Hydrolysis of **Cyclohexanecarboxylic Anhydride**

- Setup: Place 1.0 g of **cyclohexanecarboxylic anhydride** into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Reagents: Add 20 mL of deionized water to the flask.
- Reaction: Gently heat the mixture to reflux using a heating mantle. The anhydride, initially immiscible, will slowly react and dissolve.
- Monitoring: Stir the reaction at reflux for 1-2 hours until the mixture becomes a single homogeneous phase, indicating the completion of hydrolysis.

- Workup: Allow the solution to cool to room temperature. The product, cyclohexanecarboxylic acid, may precipitate if its solubility limit is exceeded.
- Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanecarboxylic acid.

Acylation Reactions

Cyclohexanecarboxylic anhydride is a potent acylating agent used to form esters and amides by reacting with alcohols and amines, respectively.[12][15] These reactions proceed via nucleophilic acyl substitution.[10][16]

Causality: The reaction is more efficient than using a carboxylic acid directly because the carboxylate is a much better leaving group than the hydroxide ion (-OH). Pyridine or another non-nucleophilic base is often used as a solvent and catalyst; it deprotonates the nucleophile to increase its reactivity and neutralizes the carboxylic acid byproduct, driving the reaction to completion.[10]

Figure 4: Logical steps in the acylation of an alcohol with an anhydride.

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

- Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **cyclohexanecarboxylic anhydride** (1 equivalent).
- Reagents: Dissolve the anhydride in anhydrous pyridine (acting as solvent and base). Cool the solution to 0°C in an ice bath.
- Addition: Slowly add absolute ethanol (1.1 equivalents) to the stirred solution via syringe.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
- Workup: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with diethyl ether.

- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove the cyclohexanecarboxylic acid byproduct), followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Isolation: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure ethyl cyclohexanecarboxylate.

Applications in Research and Drug Development

Cyclohexanecarboxylic acid and its derivatives, including the anhydride, are important intermediates in the pharmaceutical industry.[\[4\]](#)

- Scaffold Synthesis: The cyclohexyl moiety is a common structural motif in many drug molecules. The anhydride provides an efficient way to attach this scaffold to other fragments via stable ester or amide linkages. It is used in the synthesis of key building blocks for drug candidates.[\[17\]](#)
- Prodrug Formation: The anhydride can be used to temporarily modify a drug molecule containing a hydroxyl or amine group. This can improve properties like solubility or bioavailability, with the ester or amide bond being cleaved *in vivo* to release the active drug.
- Polymer and Materials Science: Polyanhydrides derived from dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid are investigated for use in biodegradable polymers and controlled drug release systems.[\[2\]](#)[\[18\]](#) The degradation of these polymers via hydrolysis of the anhydride linkages allows for the gradual release of an encapsulated therapeutic agent.[\[18\]](#)

Safety and Handling

Cyclohexanecarboxylic anhydride is an irritant and requires careful handling to avoid exposure.

- GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[5\]](#)
- Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[\[14\]](#) Avoid breathing vapors or mists. Direct contact with skin and eyes should be prevented by

using appropriate personal protective equipment (PPE).[14][19] The compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14][19]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][19]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[14][19]
 - Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[19]
- First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[14][20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]

Conclusion

Cyclohexanecarboxylic anhydride is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. Its utility is centered on its ability to act as an efficient acylating agent, enabling the straightforward introduction of the cyclohexanecarbonyl group. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 22651-87-2: Cyclohexanecarboxylic anhydride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]

- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 4. nbinno.com [nbino.com]
- 5. Cyclohexanecarboxylic anhydride | C14H22O3 | CID 89781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. cyclohexanecarboxylic anhydride | 22651-87-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Cyclohexanecarboxylic anhydride chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346952#cyclohexanecarboxylic-anhydride-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1346952#cyclohexanecarboxylic-anhydride-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com